2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide
Description
2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide is an organic compound that features a naphthalene ring, an amide group, and a nitrophenyl group
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-14(27-19-11-8-16-4-2-3-5-17(16)12-19)20(24)22-21-13-15-6-9-18(10-7-15)23(25)26/h2-14H,1H3,(H,22,24)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJWHIOJIULYPQ-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-])OC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide typically involves the reaction of 2-naphthol with 2-bromo-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the naphthyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The naphthyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-2-yloxy)ethane-1-sulfonyl fluoride: Similar in structure but contains a sulfonyl fluoride group instead of an amide group.
2-naphthalen-2-yloxy-N-(pyridin-3-ylmethylideneamino)propanamide: Similar in structure but contains a pyridinyl group instead of a nitrophenyl group.
Uniqueness
2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide is unique due to the presence of both the naphthyl and nitrophenyl groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
